N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide
Description
N-{ [2-(2,3-Dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl }-4-fluorobenzamide is a benzoxazole-derived compound featuring a carbamothioyl (C=S) group and a 4-fluorobenzamide moiety. Its synthesis likely involves multi-step reactions, including the formation of the benzoxazole core via cyclization of substituted o-aminophenols with carbonyl derivatives, followed by the introduction of the carbamothioyl group through nucleophilic addition of a hydrazide precursor to an isothiocyanate . The compound’s IR spectrum would display characteristic bands for the C=S group (~1240–1258 cm⁻¹), aromatic C–H stretching (~3000–3100 cm⁻¹), and NH vibrations (~3150–3300 cm⁻¹), consistent with structurally related carbamothioamides .
Properties
CAS No. |
590396-72-8 |
|---|---|
Molecular Formula |
C23H18FN3O2S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H18FN3O2S/c1-13-4-3-5-18(14(13)2)22-26-19-12-17(10-11-20(19)29-22)25-23(30)27-21(28)15-6-8-16(24)9-7-15/h3-12H,1-2H3,(H2,25,27,28,30) |
InChI Key |
SILPVYAPYPQDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide involves several steps. One common synthetic route includes the reaction of 2-(2,3-dimethylphenyl)benzoxazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing
Chemical Reactions Analysis
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation would depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Scientific Research Applications
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.
Mechanism of Action
The mechanism of action of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound’s benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide moiety may enhance its binding affinity and specificity for certain targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Carbamothioyl-Containing Derivatives
- Hydrazinecarbothioamides (Compounds 4–6, ) :
These derivatives share the carbamothioyl (C=S) functional group but replace the benzoxazole core with a triazole ring. Key differences include:
| Parameter | Target Compound | Hydrazinecarbothioamides [4–6] |
|---|---|---|
| Core Structure | Benzoxazole | Triazole |
| C=S Stretch (cm⁻¹) | ~1247–1255 | 1243–1258 |
| Tautomeric Forms | Thione only | Thione ↔ Thiol |
Benzamide Derivatives
N-(4-Iodobenzoyl)benzoxazole () :
This analogue substitutes the 4-fluorobenzamide group with 4-iodobenzamide. Key contrasts:- Electronic Effects : Fluorine (electron-withdrawing) vs. iodine (polarizable, larger atomic radius).
- Molecular Weight : 468.29 g/mol (iodo) vs. ~424.44 g/mol (fluoro, estimated).
Intermediate 30 () :
A fluorobenzamide derivative with a trifluoropropoxy group. Differences include:
Functional Group Variations
Sulfonamide vs. Carbamothioyl
Chloroacetamides ()
Pesticide derivatives like alachlor and pretilachlor share an acetamide backbone but lack the benzoxazole and carbamothioyl groups.
- Bioactivity : Chloroacetamides act as herbicides via lipid biosynthesis inhibition, while the target’s benzoxazole core may target enzymes like urease or kinases .
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